molecular formula C16H15N3OS2 B2751148 (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 681157-85-7

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone

Cat. No.: B2751148
CAS No.: 681157-85-7
M. Wt: 329.44
InChI Key: ZOTKPMMFQUYABS-UHFFFAOYSA-N
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Description

The compound (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone is a heterocyclic compound that features both benzothiazole and thiophene rings. These structures are known for their significant biological and pharmacological activities. The presence of the piperazine ring further enhances its potential for various applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone typically involves the coupling of substituted 2-amino benzothiazoles with thiophene derivatives. One common method includes the reaction of 2-amino benzothiazole with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The benzothiazole ring can be reduced to form dihydrobenzothiazoles.

    Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring, while nucleophilic substitution can take place on the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution and alkyl halides for nucleophilic substitution.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrobenzothiazoles.

    Substitution: Various substituted benzothiazole and piperazine derivatives.

Scientific Research Applications

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(phenyl)methanone
  • (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(furan-2-yl)methanone
  • (4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(pyridin-2-yl)methanone

Uniqueness

(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)(thiophen-2-yl)methanone: is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and enhances its potential for various applications. The combination of benzothiazole, piperazine, and thiophene rings makes it a versatile compound with a broad spectrum of biological activities .

Properties

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-thiophen-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3OS2/c20-15(14-6-3-11-21-14)18-7-9-19(10-8-18)16-17-12-4-1-2-5-13(12)22-16/h1-6,11H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOTKPMMFQUYABS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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